5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, a dimethoxyphenyl group, and an oxazole ring, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the benzodioxole and dimethoxyphenyl intermediates. These intermediates are then subjected to various reactions, including amination and cyclization, to form the final oxazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds include those with benzodioxole or oxazole moieties, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.
2-(1,3-Benzodioxol-5-yl)piperidine: Studied for its potential as a pharmaceutical intermediate. The uniqueness of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N3O5/c1-26-17-6-3-14(9-19(17)27-2)5-8-21-25-16(11-23)22(30-21)24-12-15-4-7-18-20(10-15)29-13-28-18/h3-10,24H,12-13H2,1-2H3/b8-5+ |
InChI Key |
AGCMOANHTLMOPP-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N)OC |
Origin of Product |
United States |
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